

physical and chemical properties of 1-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1353361

[Get Quote](#)

An In-depth Technical Guide to 1-propyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1-propyl-1H-pyrazole-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information with data from closely related analogs to present a thorough profile.

Chemical Identity and Physical Properties

1-propyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative with a propyl group at the 1-position and a carboxylic acid moiety at the 5-position. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Physical Properties of **1-propyl-1H-pyrazole-5-carboxylic acid** and Related Analogs

Property	1-propyl-1H-pyrazole-5-carboxylic acid	3-propyl-1H-pyrazole-5-carboxylic acid	1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid	1-methyl-1H-pyrazole-5-carboxylic acid
CAS Number	1004643-68-8 [1]	76424-47-0	247583-70-6 [2] [3]	16034-46-1
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ [1]	C ₇ H ₁₀ N ₂ O ₂	C ₈ H ₁₂ N ₂ O ₂ [2]	C ₅ H ₆ N ₂ O ₂
Molecular Weight	154.17 g/mol [1]	154.17 g/mol	168.19 g/mol [2]	126.11 g/mol
Appearance	Solid (Predicted)	Solid	Pale yellow solid [2]	Solid
Melting Point	Not available	Not available	Not available	220-225 °C
Boiling Point	Not available	Not available	Not available	Not available
Solubility	Sparingly soluble in water (Predicted)	Not available	Not available	Not available
pKa	~3-4 (Carboxylic acid, Predicted)	Not available	Not available	Not available

Chemical Properties and Reactivity

The chemical behavior of **1-propyl-1H-pyrazole-5-carboxylic acid** is dictated by the aromatic pyrazole ring and the carboxylic acid functional group. The pyrazole ring is generally stable and can undergo electrophilic substitution reactions. The carboxylic acid moiety imparts acidic properties and can participate in typical reactions such as esterification, amidation, and reduction.

Experimental Protocols

The synthesis of **1-propyl-1H-pyrazole-5-carboxylic acid** can be achieved through a multi-step process involving the formation of the pyrazole ring followed by functional group

manipulation. A representative synthetic route is detailed below.

Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

This procedure is adapted from the general Knorr pyrazole synthesis.

Materials:

- Ethyl 2,3-dioxohexanoate
- Propylhydrazine
- Ethanol
- Glacial Acetic Acid

Procedure:

- In a round-bottom flask, dissolve ethyl 2,3-dioxohexanoate (1 equivalent) in ethanol.
- Add propylhydrazine (1 equivalent) to the solution.
- Add a catalytic amount of glacial acetic acid.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford ethyl 1-propyl-1H-pyrazole-5-carboxylate.

Hydrolysis to 1-propyl-1H-pyrazole-5-carboxylic acid

Materials:

- Ethyl 1-propyl-1H-pyrazole-5-carboxylate

- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (HCl), 1M

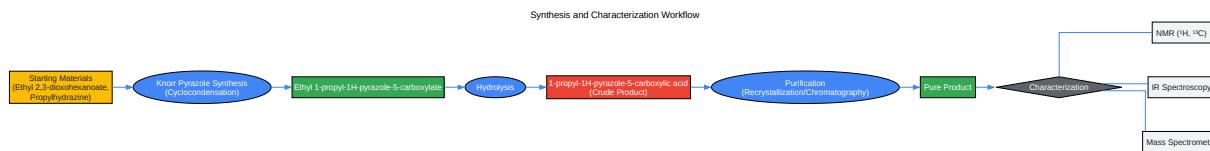
Procedure:

- Dissolve ethyl 1-propyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
- Add LiOH or NaOH (2-3 equivalents) to the solution.
- Stir the mixture at room temperature or gently heat to 40-50 °C until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture in an ice bath.
- Carefully acidify the mixture to pH 2-3 with 1M HCl.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with cold water and dry under vacuum to yield **1-propyl-1H-pyrazole-5-carboxylic acid**.

Characterization Methods

The synthesized **1-propyl-1H-pyrazole-5-carboxylic acid** should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the presence of the propyl group, the pyrazole ring protons, and the carboxylic acid proton.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, $\sim 2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch of the carboxylic acid ($\sim 1700\text{ cm}^{-1}$), and C=N and C=C stretches of the pyrazole ring.


- Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the expected molecular formula.

Biological and Pharmacological Relevance

Pyrazole carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological data for **1-propyl-1H-pyrazole-5-carboxylic acid** is not readily available, its structural similarity to other biologically active pyrazoles suggests its potential as a building block for the synthesis of novel therapeutic agents.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of **1-propyl-1H-pyrazole-5-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of the target compound.

Safety Information

Hazard Statements: Based on data for similar compounds, **1-propyl-1H-pyrazole-5-carboxylic acid** may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Statements:[1]

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Wear protective gloves/protective clothing/eye protection/face protection.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information should be used as a guideline, and a full safety assessment should be conducted before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1004643-68-8|1-Propyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-propyl-1H-pyrazole-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353361#physical-and-chemical-properties-of-1-propyl-1h-pyrazole-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com